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Introduction

The Ferrier rearrangement is a fundamental reaction in carbohydrate chemistry that transforms

glycals (1,2-unsaturated sugars) into 2,3-unsaturated glycosides.[1][2] Discovered by Robert J.

Ferrier, this reaction involves a nucleophilic substitution at the anomeric carbon coupled with an

allylic shift of the double bond.[1] The resulting 2,3-unsaturated glycosides are highly valuable

and versatile chiral building blocks for the synthesis of oligosaccharides, glycopeptides, and

various biologically active natural products and pharmaceuticals.[3][4]

This application note provides a detailed protocol for performing the Ferrier rearrangement

using 3,4,6-tri-O-acetyl-D-glucal, a common d-glucal derivative. It includes a summary of

various catalytic systems, the scope of applicable nucleophiles, and a step-by-step

experimental procedure.

Reaction Mechanism
The Ferrier rearrangement is typically catalyzed by a Lewis acid.[1] The reaction proceeds

through the formation of a delocalized allyloxocarbenium ion intermediate.

Activation: A Lewis acid coordinates to the oxygen atom of the C-3 acetate group of the

3,4,6-tri-O-acetyl-D-glucal.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b013581?utm_src=pdf-interest
https://en.wikipedia.org/wiki/Ferrier_rearrangement
https://www.chemeurope.com/en/encyclopedia/Ferrier_rearrangement.html
https://en.wikipedia.org/wiki/Ferrier_rearrangement
http://www.iosrjournals.org/iosr-jac/papers/vol7-issue7/Version-2/H07724449.pdf
https://www.researchgate.net/publication/338929071_Progress_in_the_Synthesis_of_23-unsaturated_Glycosides
https://www.benchchem.com/product/b013581?utm_src=pdf-body
https://www.benchchem.com/product/b013581?utm_src=pdf-body
https://en.wikipedia.org/wiki/Ferrier_rearrangement
https://www.benchchem.com/product/b013581?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b013581?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Formation of Intermediate: This coordination facilitates the departure of the acetate group,

leading to the formation of a resonance-stabilized allyloxocarbenium ion.[1][5]

Nucleophilic Attack: A nucleophile (such as an alcohol, thiol, or carbon nucleophile) then

attacks the anomeric carbon (C-1) from either the alpha (α) or beta (β) face. This attack,

coupled with the allylic rearrangement of the double bond from C1-C2 to C2-C3, yields the

2,3-unsaturated glycoside.[1] The α-anomer is often the major product due to the

thermodynamic anomeric effect.[3]
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Caption: General mechanism of the Lewis acid-catalyzed Ferrier rearrangement.

Data Presentation
The choice of catalyst and nucleophile significantly impacts the reaction's efficiency and

stereoselectivity. The following tables summarize data from various studies on the Ferrier

rearrangement of 3,4,6-tri-O-acetyl-D-glucal.

Table 1: Comparison of Catalysts for the Ferrier Rearrangement with Alcohols
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Catalyst
Nucleop
hile

Solvent
Conditi
ons

Time
Yield
(%)

α:β
Ratio

Referen
ce

BF₃·OEt₂
Benzyl

alcohol

Dichloro

methane

-20°C to

RT
1 h 98 - [1]

InCl₃ Methanol
Dichloro

methane
RT - - 7:1 [2]

SnCl₄ Methanol
Dichloro

methane
-78°C 10 min 83 86:14 [1]

ZnCl₂ Ethanol Toluene RT
30-60

min
65-95 89:11 [1]

Ceric

Ammoniu

m Nitrate

(CAN)

Allyltrime

thylsilane

Acetonitri

le
RT 1 h 88 α-only [6]

3,5-

Dinitrobe

nzoic

acid

Benzyl

alcohol

Acetonitri

le
80°C 2-3 h 81

α-

predomin

ant

[3]

Montmori

llonite K-

10

Various

alcohols
- - - 65-78 - [7]

Perfluoro

phenylbo

ronic acid

Benzyl

alcohol
- - - up to 92 mainly α [8]

Table 2: Scope of Nucleophiles in the Ferrier Rearrangement of 3,4,6-tri-O-acetyl-D-glucal
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Nucleophile
Type

Example
Nucleophile

Catalyst Yield (%)
Anomeric
Selectivity

Reference

O-

Nucleophile

Benzyl

alcohol

Perfluorophe

nylboronic

acid

92
α-

predominant
[8]

O-

Nucleophile
Cyclohexanol

Perfluorophe

nylboronic

acid

85
α-

predominant
[8]

C-

Nucleophile

Allyltrimethyls

ilane

Ceric

Ammonium

Nitrate (CAN)

88 α-only [6]

C-

Nucleophile

Trimethylsilyl

cyanide

Perfluorophe

nylboronic

acid

81
α-

predominant
[8]

S-

Nucleophile
Thiophenol

Perfluorophe

nylboronic

acid

88
α-

predominant
[8]

S-

Nucleophile

p-

Toluenethiol

Perfluorophe

nylboronic

acid

86
α-

predominant
[8]

N-

Nucleophile

Methane

sulfonamide

Perfluorophe

nylboronic

acid

75
α-

predominant
[8]

N-

Nucleophile

p-Toluene

sulfonamide

Perfluorophe

nylboronic

acid

78
α-

predominant
[8]

Experimental Protocols
This section provides a general protocol for the synthesis of 2,3-unsaturated O-glycosides from

3,4,6-tri-O-acetyl-D-glucal.
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Materials and Equipment:

3,4,6-tri-O-acetyl-D-glucal (starting material)[9]

Anhydrous alcohol (nucleophile, e.g., benzyl alcohol)

Lewis acid catalyst (e.g., Boron trifluoride etherate, BF₃·OEt₂)

Anhydrous solvent (e.g., Dichloromethane, CH₂Cl₂)

Round-bottom flask

Magnetic stirrer and stir bar

Inert atmosphere setup (e.g., nitrogen or argon balloon)

Syringes for reagent addition

Thin Layer Chromatography (TLC) plates and chamber

Saturated sodium bicarbonate (NaHCO₃) solution

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Rotary evaporator

Silica gel for column chromatography

Solvents for column chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar),

add a solution of 3,4,6-tri-O-acetyl-D-glucal (1.0 equiv) in anhydrous dichloromethane.

Addition of Nucleophile: Add the alcohol nucleophile (1.1-1.5 equiv) to the flask via syringe.

Cooling: Cool the reaction mixture to the desired temperature (e.g., 0°C or -20°C) using an

ice bath or cryocooler.
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Catalyst Addition: Slowly add the Lewis acid catalyst (e.g., 1.2 equiv of BF₃·OEt₂) to the

stirred solution. The amount and type of catalyst may vary; catalytic amounts (10-20 mol%)

are sufficient for some Lewis acids.[3][8]

Reaction Monitoring: Allow the reaction to stir at the specified temperature. Monitor the

progress of the reaction by TLC until the starting glucal has been consumed.

Quenching: Once the reaction is complete, quench it by slowly adding saturated aqueous

sodium bicarbonate solution.

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it

sequentially with saturated aqueous NaHCO₃ and brine.

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter,

and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: Purify the crude product by silica gel column chromatography using an

appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the

desired 2,3-unsaturated glycoside.

Characterization: Characterize the purified product using spectroscopic methods (¹H NMR,

¹³C NMR, Mass Spectrometry) to confirm its structure and determine the anomeric ratio.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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